N1,N1-Bis(2-(aziridin-1-yl)ethyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

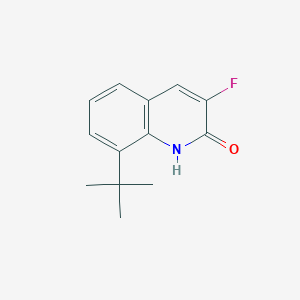

N1,N1-Bis(2-(aziridin-1-il)etil)oxalamida es un compuesto químico que presenta grupos aziridina, que son anillos de tres miembros que contienen nitrógeno. Las aziridinas son conocidas por su alta reactividad debido a la tensión del anillo.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de N1,N1-Bis(2-(aziridin-1-il)etil)oxalamida típicamente implica la reacción de cloruro de oxalilo con 2-(aziridin-1-il)etanol. La reacción se lleva a cabo en condiciones anhidras para evitar la hidrólisis del cloruro de oxalilo. Los grupos aziridina se introducen mediante la reacción de etilenimina con precursores adecuados .

Métodos de producción industrial

Los métodos de producción industrial para este compuesto no están ampliamente documentados. El enfoque general implicaría escalar los métodos de síntesis de laboratorio, asegurando un estricto control sobre las condiciones de reacción para mantener la pureza y el rendimiento del producto.

Análisis De Reacciones Químicas

Tipos de reacciones

N1,N1-Bis(2-(aziridin-1-il)etil)oxalamida experimenta varios tipos de reacciones químicas, que incluyen:

Reacciones de apertura de anillo: debido a la tensión en los anillos de aziridina, son propensos al ataque nucleofílico, lo que lleva a reacciones de apertura de anillo.

Reacciones de sustitución: los anillos de aziridina pueden sufrir reacciones de sustitución donde el átomo de nitrógeno es reemplazado por otros nucleófilos.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen nucleófilos como aminas, tioles y alcoholes. Las reacciones generalmente se llevan a cabo en condiciones suaves para evitar la descomposición de los anillos de aziridina .

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen del nucleófilo específico utilizado. Por ejemplo, la reacción con aminas puede conducir a la formación de amidas sustituidas, mientras que la reacción con tioles puede producir tioéteres.

Aplicaciones Científicas De Investigación

N1,N1-Bis(2-(aziridin-1-il)etil)oxalamida tiene varias aplicaciones de investigación científica:

Mecanismo De Acción

El mecanismo de acción de N1,N1-Bis(2-(aziridin-1-il)etil)oxalamida implica la reactividad de los anillos de aziridina. Estos anillos pueden sufrir ataques nucleofílicos, lo que lleva a la apertura del anillo y reacciones posteriores con varias biomoléculas. Esta reactividad se aprovecha en aplicaciones como la administración de fármacos, donde el compuesto se puede utilizar para modificar moléculas de fármacos o dirigirse a vías biológicas específicas .

Comparación Con Compuestos Similares

Compuestos similares

1-Aziridinetanol: Este compuesto también contiene un anillo de aziridina y se utiliza en aplicaciones similares, como la síntesis de polímeros y la modificación de biomoléculas.

Derivados de oxima de aziridina-1-carbaldehído: Estos compuestos son conocidos por su actividad citotóxica y su posible uso como agentes anticancerígenos.

Unicidad

Esta doble funcionalidad permite modificaciones químicas más complejas y una gama más amplia de aplicaciones en comparación con compuestos similares con solo un grupo aziridina .

Propiedades

Fórmula molecular |

C10H18N4O2 |

|---|---|

Peso molecular |

226.28 g/mol |

Nombre IUPAC |

N',N'-bis[2-(aziridin-1-yl)ethyl]oxamide |

InChI |

InChI=1S/C10H18N4O2/c11-9(15)10(16)14(7-5-12-1-2-12)8-6-13-3-4-13/h1-8H2,(H2,11,15) |

Clave InChI |

JYAXTCFKVDTNTB-UHFFFAOYSA-N |

SMILES canónico |

C1CN1CCN(CCN2CC2)C(=O)C(=O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepine-7-carboxylate](/img/structure/B11882589.png)

![6'-Fluoro-1'-methylspiro[azetidine-3,4'-benzo[d][1,3]oxazin]-2'(1'H)-one](/img/structure/B11882598.png)

![5-Isobutyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11882609.png)

![Ethyl 5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B11882645.png)

![8A-hydroxy-6-methyl-4,4a,5,6,7,8,8a,9-octahydronaphtho[2,3-c]isoxazol-3(3aH)-one](/img/structure/B11882652.png)